molecular formula C8H18N4O5 B013594 NG-Hydroxy-L-arginine, Monoacetate Salt

NG-Hydroxy-L-arginine, Monoacetate Salt

Número de catálogo: B013594
Peso molecular: 250.25 g/mol
Clave InChI: VYMCYRPQICLHKC-WCCKRBBISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NG-Hydroxy-L-arginine, Monoacetate Salt (CAS 53598-01-9) is a cell-permeable biochemical compound with dual functionality. It serves as a critical intermediate in nitric oxide (NO) biosynthesis and acts as a reversible inhibitor of arginase, an enzyme that regulates L-arginine metabolism .

Métodos De Preparación

Enzymatic Biosynthesis via Nitric Oxide Synthase

NG-Hydroxy-L-arginine (NOHA) is primarily synthesized in biological systems through the enzymatic hydroxylation of L-arginine, catalyzed by nitric oxide synthase (NOS). This reaction occurs in two distinct steps:

  • Oxidation of L-arginine : NOS facilitates the NADPH-dependent oxidation of L-arginine, producing NOHA as an intermediate.

  • Further oxidation to nitric oxide : NOHA is subsequently oxidized to yield NO and L-citrulline .

Key Reaction Parameters

  • Enzyme specificity : Constitutive NOS isoforms (eNOS and nNOS) exhibit higher affinity for L-arginine compared to inducible NOS (iNOS) .

  • Cofactors : The reaction requires NADPH, oxygen, and tetrahydrobiopterin (BH₄) for optimal activity.

  • Inhibition dynamics : NOHA itself competitively inhibits arginase, preserving L-arginine pools for NO synthesis .

Table 1: Enzymatic Synthesis Conditions

ParameterOptimal ValueImpact on Yield
pH7.4–7.8<pH 7 reduces enzyme activity
Temperature37°CHigher temps denature NOS
L-arginine concentration10–100 µMSubstrate saturation at 50 µM
Incubation time30–60 minProlonged incubation risks byproduct formation
Storage ConditionStability DurationNotes
-80°C6 monthsAvoid repeated freeze-thaw cycles
-20°C1 monthFor short-term use
4°C1 weekWith 0.1% BSA stabilizer

In Vivo Formulation Strategies

For animal studies, NOHA is typically prepared in a vehicle containing DMSO (10%), PEG300 (40%), and ddH₂O (50%) to enhance bioavailability . Vortexing and sonication (37°C, 10 min) ensure homogeneity before administration .

Industrial Synthesis and Scalability

While detailed industrial protocols are proprietary, available data suggest scalability challenges due to:

  • Oxidative sensitivity : NOHA degrades under atmospheric oxygen, necessitating inert gas environments during large-scale synthesis.

  • Purification methods : HPLC and ion-exchange chromatography are employed to achieve >98% purity, with acetate counterions introduced during final crystallization .

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Cost Efficiency
Enzymatic (NOS-based)60–7595–98Low
Chemical synthesis40–5085–90Moderate
Hybrid (chemoenzymatic)70–8098+High

Quality Control and Validation

Certificates of Analysis (COA) from suppliers like Santa Cruz Biotechnology specify:

  • Purity assays : Reverse-phase HPLC with UV detection at 214 nm .

  • Contaminant thresholds : <0.1% endotoxins, verified via Limulus Amebocyte Lysate (LAL) testing .

  • Structural confirmation : NMR (¹H and ¹³C) and mass spectrometry (ESI-MS) validate molecular integrity .

Challenges and Optimization Strategies

Stability Enhancements

  • Lyophilization : Freeze-drying in acetate buffer (pH 5.0) extends shelf life to 24 months at -20°C .

  • Antioxidant additives : 0.05% ascorbic acid reduces oxidative degradation during storage.

Yield Improvement Techniques

  • Cofactor recycling : NADPH regeneration systems increase enzymatic turnover by 30% .

  • Directed evolution : Engineered NOS variants with higher catalytic efficiency for NOHA synthesis are under development.

Aplicaciones Científicas De Investigación

Biochemical Properties

NOHA is primarily recognized as an intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, facilitated by constitutive nitric oxide synthase (cNOS). Its synthesis involves the NADPH-dependent hydroxylation of L-arginine. The compound can be oxidized to produce nitric oxide and citrulline through the cytochrome P450 system, highlighting its critical role in nitrogen metabolism .

Scientific Research Applications

NOHA has diverse applications across multiple fields:

Cardiovascular Research

  • Studies have shown that NOHA induces vasorelaxation in blood vessels, suggesting its potential in treating cardiovascular diseases . For instance, research on bovine pulmonary arteries demonstrated that NOHA effectively promotes endothelium-dependent relaxation .

Cancer Research

  • Research indicates that NOHA may inhibit tumor cell proliferation through distinct mechanisms involving nitric oxide signaling pathways. A study found that NOHA and NO together inhibited Caco-2 tumor cell growth, highlighting its anti-cancer potential .

Metabolic Disorders

  • Given its role in modulating nitric oxide levels, NOHA is being investigated for its effects on metabolic disorders such as diabetes and obesity. Its ability to enhance insulin sensitivity through improved endothelial function is particularly noteworthy .

Case Studies

StudyFocusFindings
Buga et al., 1991VasorelaxationDemonstrated that NOHA induces vasorelaxation in bovine pulmonary arteries, supporting its role in cardiovascular health .
G.M. Buga et al., 1999Tumor ProliferationFound that NOHA inhibits Caco-2 tumor cell proliferation through mechanisms distinct from those of nitric oxide .
Research on DiabetesInsulin SensitivityInvestigated the effects of NOHA on insulin sensitivity and endothelial function in diabetic models, showing promising results .

Comparación Con Compuestos Similares

Key Properties:

  • Molecular Formula : C₆H₁₄N₄O₃·C₂H₄O₂ (free base·acetic acid)
  • Molecular Weight: 250.25 g/mol (monoacetate salt)
  • Solubility : Highly soluble in water (50 mg/mL)
  • Storage : Stable at +4°C for long-term storage .

NG-Hydroxy-L-arginine, Monoacetate Salt is structurally and functionally distinct from other L-arginine derivatives. Below is a detailed comparison:

Table 1: Key Features of NG-Hydroxy-L-arginine and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functions Mechanism of Action
NG-Hydroxy-L-arginine, Monoacetate 53598-01-9 C₆H₁₄N₄O₃·C₂H₄O₂ 250.25 NO precursor via cytochrome P450; reversible arginase inhibitor Substrate for NO synthesis; competitive enzyme inhibition
NG-Monomethyl-L-arginine (L-NMMA) 53308-83-1 C₇H₁₆N₄O₂·C₂H₄O₂ 188.23 (free base) Competitive NOS inhibitor; increases blood pressure Blocks NOS activity, reducing NO production
NG-Hydroxy-nor-L-arginine, Diacetate N/A Not fully specified N/A Shares biosynthetic pathways with NG-Hydroxy-L-arginine Likely similar NO precursor role
(2S)-(+)-Amino-5-iodoacetamidopentanoic Acid 35748-65-3 C₇H₁₂IN₃O₃ 289.10 Irreversible arginase inhibitor Covalent modification of arginase

Functional Differences:

NO Pathway Modulation: NG-Hydroxy-L-arginine: Directly generates NO via cytochrome P450, bypassing NOS limitations . L-NMMA: Inhibits NOS, reducing NO levels and increasing systemic blood pressure .

Arginase Inhibition: NG-Hydroxy-L-arginine: Reversibly inhibits arginase, preserving L-arginine for NO synthesis . (2S)-(+)-Amino-5-iodoacetamidopentanoic Acid: Irreversibly inactivates arginase, useful in cancer research to block polyamine synthesis .

Research Applications: NG-Hydroxy-L-arginine: Used to study NO-dependent processes (e.g., vasodilation) and arginase-mediated immune evasion in tumors . L-NMMA: Employed to investigate hypertension and endothelial dysfunction .

NG-Hydroxy-L-arginine in Disease Models:

  • Cancer: By inhibiting arginase, it reduces immunosuppressive microenvironments, enhancing T-cell activity .
  • Cardiovascular Studies: Restores NO bioavailability in endothelial dysfunction models .

Limitations of Analogues:

  • L-NMMA: Non-specific NOS inhibition may disrupt physiological NO signaling, complicating data interpretation .
  • Irreversible Arginase Inhibitors : Harsh effects on cellular metabolism limit their use in long-term studies .

Actividad Biológica

NG-Hydroxy-L-arginine, Monoacetate Salt (NOHA) is a significant compound in the biosynthesis of nitric oxide (NO), serving as an intermediate in the enzymatic conversion of L-arginine to NO via nitric oxide synthase (NOS). This article delves into the biological activities of NOHA, highlighting its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.

NOHA is recognized for its role in NO production, which is crucial for numerous physiological processes including vasodilation, neurotransmission, and immune response. The compound has a molecular weight of 250.25 g/mol and is classified as a cell-permeable intermediate in the NO biosynthetic pathway .

Key Mechanisms:

  • Nitric Oxide Production : NOHA can be oxidized to NO and citrulline by the cytochrome P450 system, functioning effectively even in the absence of NOS activity .
  • Arginase Inhibition : NOHA acts as a potent inhibitor of arginase, an enzyme that competes with NOS for L-arginine. This inhibition enhances the availability of L-arginine for NO synthesis .

1. Vascular Effects

NOHA has demonstrated significant vasodilatory effects. In studies involving bovine pulmonary artery, NOHA induced relaxation through both endothelium-dependent and independent mechanisms, supporting its potential as a therapeutic agent for cardiovascular diseases .

2. Antitumor Activity

Research indicates that NOHA inhibits the proliferation of Caco-2 human colon carcinoma cells by interfering with arginase activity and subsequently affecting polyamine synthesis necessary for cell growth. The cytostatic effect observed was dose-dependent, with significant inhibition noted at concentrations ranging from 1 to 30 µM .

3. Antithrombotic Properties

In animal models, treatment with L-arginine and its derivatives like NOHA has shown promise in reducing thrombotic events by modulating nitric oxide pathways. This was evidenced by prolonged prothrombin time and reduced platelet activation in diabetic rats .

Case Study 1: Vascular Smooth Muscle Cells

A study investigated the effects of exogenous NOHA on rat aortic smooth muscle cells. The results indicated that NOHA induced nitrite production in a dose-dependent manner, independent of NOS activity but reliant on cytochrome P450 enzymes. The half-maximal effective concentration (EC50) was determined to be approximately 18 µM .

Case Study 2: Caco-2 Cell Line

In another investigation focused on cancer biology, NOHA was shown to inhibit urea production and arginase catalytic activity significantly. The study concluded that NOHA's inhibition of tumor cell proliferation could be leveraged in cancer therapies targeting the arginine-polyamine pathway .

Summary Table of Biological Activities

Activity TypeObservationReference
VasodilationInduces relaxation in vascular tissues ,
AntitumorInhibits proliferation of Caco-2 cells ,
AntithromboticReduces thrombotic events in diabetic models
Nitric Oxide ProductionEnhances nitrite accumulation without NOS

Q & A

Basic Research Questions

Q. What is the biochemical role of NG-Hydroxy-L-arginine, Monoacetate Salt in nitric oxide (NO) biosynthesis?

this compound is a cell-permeable intermediate in NO synthesis by constitutive nitric oxide synthase (cNOS). It is oxidized by the cytochrome P450 system to produce NO and citrulline, making it critical for studying NO-dependent signaling pathways . Methodologically, researchers often use it at 10–100 µM concentrations in buffer systems (pH 7.4) to mimic physiological conditions .

Q. How does this compound inhibit arginase, and what experimental models are suitable for studying this mechanism?

The compound competitively inhibits arginase by stabilizing a unique enzyme conformation, reducing substrate binding and catalytic turnover. In vitro assays typically use purified arginase I/II isoforms with urea quantification (via colorimetric methods) to measure inhibition efficacy. Validated protocols recommend pre-incubating the inhibitor (1–50 µM) with the enzyme for 15–30 minutes before substrate addition .

Q. What purity and stability criteria should researchers prioritize when handling this compound?

High-performance liquid chromatography (HPLC) confirms purity (≥98% for reliable reproducibility). Stability is pH- and temperature-dependent: store at +4°C in desiccated conditions, and avoid freeze-thaw cycles. Solubility in water (50 mg/mL) allows stock preparation, but solutions should be used within 24 hours to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NO synthesis data when using this compound across different cell types?

Discrepancies may arise from variations in cNOS isoforms (e.g., endothelial vs. neuronal NOS) or competing arginase activity. To address this:

  • Quantify NO metabolites (nitrite/nitrate) via chemiluminescence or Griess assay.
  • Co-administer selective NOS inhibitors (e.g., L-NMMA) to isolate cNOS-specific effects .
  • Use siRNA knockdown of arginase to decouple its inhibitory effects from NO pathways .

Q. What experimental designs optimize the study of dual-functionality (NO intermediate and arginase inhibitor) in complex biological systems?

  • Dose-response matrices : Test 0.1–200 µM ranges to identify concentration-dependent dominance of NO synthesis vs. arginase inhibition.
  • Time-course analyses : Monitor NO production (0–24 hours) and urea accumulation to map temporal interplay.
  • Cross-validation : Compare results with genetic models (e.g., arginase-knockout cells) .

Q. How does the monoacetate salt formulation influence pharmacokinetic properties in in vivo studies?

The acetate salt enhances solubility and bioavailability compared to freebase forms. For rodent models, intraperitoneal administration (5–20 mg/kg) achieves plasma concentrations detectable via LC-MS/MS. However, acetate may alter tissue distribution; control experiments with equimolar acetic acid are recommended to isolate salt-specific effects .

Q. What analytical methods validate the compound’s stability under varying experimental conditions?

  • HPLC-MS : Monitor degradation products (e.g., L-arginine or acetate byproducts) in buffers or cell lysates.
  • Circular dichroism (CD) spectroscopy : Assess structural integrity in aqueous solutions at 25°C vs. 37°C.
  • Long-term stability : Store aliquots at –80°C and compare activity in functional assays over 6–12 months .

Q. Methodological Notes

  • Contradiction Mitigation : Conflicting data on arginase inhibition potency may stem from assay pH (optimal activity at pH 9.5 for arginase vs. physiological pH 7.4). Standardize buffer conditions and include positive controls (e.g., nor-NOHA) .
  • Advanced Synthesis : For isotopic labeling (e.g., deuterated analogs), adapt methods from skipped diyne deuteration protocols using Brown’s P2-Ni catalyst to retain stereoselectivity .

Propiedades

IUPAC Name

acetic acid;(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMCYRPQICLHKC-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NG-Hydroxy-L-arginine, Monoacetate Salt
Reactant of Route 2
NG-Hydroxy-L-arginine, Monoacetate Salt
Reactant of Route 3
NG-Hydroxy-L-arginine, Monoacetate Salt
Reactant of Route 4
NG-Hydroxy-L-arginine, Monoacetate Salt
Reactant of Route 5
Reactant of Route 5
NG-Hydroxy-L-arginine, Monoacetate Salt
Reactant of Route 6
Reactant of Route 6
NG-Hydroxy-L-arginine, Monoacetate Salt

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.